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Dermaseptin DRG1

Cat. No.: B1577053
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin DRG1 is a cationic, α-helical antimicrobial peptide (AMP) originally isolated from the skin secretions of the Phyllomedusa bicolor frog . As part of the dermaseptin family, it is encoded by a gene with a conserved prepropeptide region, where the signal peptide and the mature, bioactive peptide sequence are located on separate exons . This gene structure allows for the directed secretion of a diverse array of peptide defense agents . This peptide exhibits broad-spectrum activity against a range of Gram-negative and Gram-positive bacteria, as well as pathogenic fungi . Its primary mechanism of action is believed to involve a membrane-lytic process. As a cationic peptide, it is attracted to the negatively charged surfaces of microbial membranes . Upon interaction, it can adopt an amphipathic α-helical conformation, inserting itself into the lipid bilayer and disrupting membrane integrity, leading to cell death via either a "barrel-stave" or "carpet-like" model . This mechanism provides a rapid, physical means of killing pathogens, which is associated with a lower propensity for inducing resistance compared to conventional antibiotics . Beyond its direct antimicrobial applications, this compound holds significant research value in the field of oncology. Dermaseptin peptides have demonstrated potent, broad-spectrum anticancer and antiproliferative activities against numerous human cancer cell lines, including lung cancer and others, making them promising lead compounds for developing new antitumor therapeutics . Researchers are actively investigating synthetic analogues of native peptides to enhance their therapeutic properties, such as increasing potency, reducing cytotoxicity, and improving stability . This product is intended for research purposes only, specifically for in vitro studies investigating novel antimicrobial and anticancer agents. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

bioactivity

Antimicrobial

sequence

GLWSNIKTAGKEAAKAALKAAGKAALGAVTDAV

Origin of Product

United States

Molecular Biology and Biosynthesis of Dermaseptin Drg1

Genomic Organization and Gene Structure of Preprodermaseptin DRG1

The genes encoding dermaseptins, including Dermaseptin (B158304) DRG1, exhibit a conserved structural organization. Research on dermaseptin genes from Phyllomedusa bicolor has revealed a characteristic exon-intron structure. nih.gov For instance, the dermaseptin gene Drg2 is organized into a two-exon coding sequence that is interrupted by a small intron of 137 base pairs. nih.gov

In this structure, the first exon typically encodes a 22-residue hydrophobic signal peptide and the initial amino acids of an acidic propiece. nih.gov The second exon contains the genetic information for the remainder of the acidic propiece, a standard Lys-Arg (K-R) prohormone processing signal, and the sequence for the final dermaseptin progenitor peptide. nih.gov Some dermaseptin genes, like Drg1g2, show further complexity, comprising a third coding exon, which suggests that gene amplification events have contributed to the diversity of this peptide family. nih.gov This conserved genomic arrangement, particularly the 'secretory' exon, may have been a pivotal element in the evolution of these defense peptides in amphibians. nih.gov

Gene Feature Description Source
Gene Name Drg1 scielo.br
Organism Phyllomedusa bicolor researchgate.net
Exon 1 Encodes a 22-residue hydrophobic signal peptide and the first part of the acidic propiece. nih.gov
Intron A small (e.g., 137 bp) non-coding sequence separating the exons. nih.gov
Exon 2 Encodes the remaining acidic propiece, a Lys-Arg processing site, and the mature peptide sequence. nih.gov

Precursor Processing and Maturation Pathways of Dermaseptin Peptides

Dermaseptins are synthesized as larger, inactive precursor proteins, known as preprodermaseptins, which undergo a series of post-translational modifications to become active peptides. researchgate.net This multi-step maturation process is a hallmark of many secreted peptides and ensures that the potent, membrane-disrupting activity of the dermaseptin is confined to the extracellular environment.

The precursor molecule typically has a tripartite structure:

N-terminal Signal Peptide: A hydrophobic sequence of about 22 amino acids that directs the precursor to the endoplasmic reticulum for secretion. nih.govembrapa.br

Acidic Propiece: An acidic spacer region that follows the signal peptide. nih.govembrapa.br

Mature Peptide Sequence: The C-terminal region that constitutes the final, active this compound peptide. researchgate.net

The maturation pathway involves the proteolytic cleavage of this precursor. The signal peptide is removed upon entry into the secretory pathway. The acidic propiece is then excised, a process often initiated at a specific, dibasic cleavage site, such as Lys-Arg (K-R), which is recognized by proprotein convertase enzymes. nih.gov For many dermaseptins, the final step involves C-terminal amidation, where a C-terminal glycine (B1666218) residue acts as an amide donor, a modification that can be crucial for the peptide's biological activity and stability. embrapa.br

Comparative Analysis of cDNA Sequences and Biosynthetic Precursors

Analysis of the cDNA encoding preprothis compound reveals significant homology with other dermaseptin precursors from various Phyllomedusa species. The amino acid sequence deduced from the cDNA shows a highly conserved preproregion, particularly the signal peptide. embrapa.br This conservation suggests a shared evolutionary origin and a fundamental role for this region in the biosynthesis and secretion of these peptides. embrapa.br

When aligned, the preproregions of dermaseptins from different species, including preprothis compound from P. bicolor, show high identity in the signal peptide (residues 1-22) and the acidic propiece. embrapa.br While the mature peptide sequences exhibit more variability, which accounts for their diverse antimicrobial specificities, the precursor structures remain remarkably similar. embrapa.br This pattern of a conserved precursor scaffold linked to a variable mature peptide region is a classic example of how organisms can rapidly generate molecular diversity from a common genetic framework.

Table: Comparison of Preprodermaseptin Amino Acid Sequences

Precursor Organism Signal Peptide & Propiece Sequence Similarity Source
Preprothis compound Phyllomedusa bicolor Highly conserved signal peptide and acidic propiece regions when compared to other dermaseptins. embrapa.br
Preprodermaseptin DShypo 01 P. hypochondrialis High identity with other preprodermaseptins in the N-terminal preproregions. embrapa.br
Preproadenoregulin P. bicolor Shares the conserved tripartite structure with other dermaseptin precursors. embrapa.br

| Preprodermaseptin Drg2 | Phyllomedusa sauvagei | Exhibits strong sequence similarity in the signal peptide and acidic domain. | embrapa.br |

Transcriptional Regulation and Expression Patterns in Amphibian Glands

This compound is produced and stored in specialized granular glands within the amphibian's dorsal skin. researchgate.net The expression of dermaseptin genes is a regulated process, allowing the frog to produce these defense peptides in response to environmental threats or injury. The promoter regions of genes coding for amphibian antimicrobial peptides often contain recognition sites for nuclear factors, indicating a sophisticated transcriptional control mechanism. researchgate.net

Studies have shown that factors like the transcriptional control machinery NF-kappa B/I kappa B alpha can regulate the genes for inducible peptide antibiotics in amphibians. researchgate.net Expression is typically localized to the serous granular glands, which act as reservoirs. researchgate.net Upon stimulation, such as a perceived threat, these glands release their contents, including this compound, onto the skin surface to form a protective barrier. researchgate.net Imaging mass spectrometry has revealed that while dermaseptins are distributed across the skin, there may be specific spatial compartmentalization, with different gland subtypes potentially producing and storing specific members of the dermaseptin family. embrapa.br

Structural Characterization and Structure Activity Relationships of Dermaseptin Drg1

Primary Amino Acid Sequence Analysis and Conservation

The primary structure of a protein refers to the linear sequence of amino acids. Dermaseptin (B158304) DRG1 is a 32-amino acid peptide. researchgate.netunb.br The specific sequence of Dermaseptin DRG1 is GLWSNIKTAGKEAAKAALKAAGKAALGAVTDAV. researchgate.netunb.brgoogleapis.com

Dermaseptins, including DRG1, are synthesized as precursor proteins that include a signal peptide, an acidic propiece, and the mature peptide sequence. researchgate.netnih.gov The genes encoding dermaseptins, such as Drg1 and Drg2, exhibit conserved sequences in their untranslated regions and the first two coding exons. nih.govscience.govwikigenes.orgscience.gov This conservation suggests a common evolutionary origin and functional importance of these regions, possibly in the regulation of peptide synthesis and secretion. nih.gov

Table 1: Amino Acid Sequence of this compound and Related Peptides
PeptideSequenceLength (Amino Acids)Source Organism
This compoundGLWSNIKTAGKEAAKAALKAAGKAALGAVTDAV32Phyllomedusa bicolor
Dermaseptin DRG2RGLWSKIKEAGKAALTAAGKAALGAVSDAV32Phyllomedusa bicolor
Dermaseptin-S1ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ34Phyllomedusa sauvagii
Dermaseptin-DI1ALWKNMLKGIGKLAGKAALNAVQGLI-NH233Phyllomedusa distincta

Secondary and Tertiary Conformation: α-Helical Propensity in Membrane-Mimetic Environments

In aqueous solutions, dermaseptins like DRG1 are generally unstructured. nih.gov However, in environments that mimic biological membranes, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they adopt a distinct secondary structure. nih.govresearchgate.netnih.gov Circular dichroism (CD) spectroscopy studies have shown that dermaseptins exhibit a high propensity to fold into an α-helical conformation in these hydrophobic environments. dharma.org.plnih.govnih.gov This α-helical structure is a hallmark of many membrane-active peptides. mdpi.comebi.ac.uk

The α-helix is a key element of the peptide's tertiary structure, and for many dermaseptins, the full-length peptide is almost entirely defined by this helical domain. ebi.ac.uk This conformation is critical for the peptide's ability to interact with and disrupt microbial membranes. nih.govebi.ac.uk The transition from a random coil in solution to an α-helix upon membrane interaction is a crucial step in its mechanism of action. science.gov

Role of Amphipathicity, Net Charge, and Hydrophobicity in Functionality

The functionality of this compound and other AMPs is governed by a delicate balance of amphipathicity, net positive charge, and hydrophobicity. mdpi.comnih.govmdpi.com

Amphipathicity: The α-helical conformation of dermaseptins results in an amphipathic structure, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. wikipedia.orgdharma.org.pl This arrangement is crucial for its interaction with the lipid bilayer of cell membranes. wikipedia.org

Net Charge: The presence of multiple lysine (B10760008) residues gives dermaseptins a net positive charge. mdpi.comwikipedia.orgdharma.org.pl This cationicity facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, a key factor in its selective toxicity towards microbes over host cells. mdpi.com Increasing the net positive charge can enhance antimicrobial activity. mdpi.com

Studies on dermaseptin derivatives have shown that modifications to these properties can significantly impact their biological activity. mdpi.comnih.gov For instance, increasing the net positive charge while decreasing hydrophobicity has been shown to maintain high biological activity while reducing toxicity to host cells. mdpi.com

Identification and Functional Significance of Conserved Residues and Sequence Motifs

The conservation of certain amino acid residues and motifs within the dermaseptin family points to their functional importance. science.govdharma.org.pl The conserved N-terminal tryptophan residue is thought to play a role in anchoring the peptide to the membrane interface. dharma.org.pl

The PROSITE database, a repository of protein families and domains, can be used to identify biologically significant patterns and profiles in protein sequences. genome.jp Analysis of dermaseptin sequences reveals conserved motifs that are likely crucial for their structure and function. uminho.pt For example, the highly conserved lysine residues are fundamental to the peptide's cationic nature and its initial interaction with microbial membranes. dharma.org.pl The specific positioning of these charged residues can affect the peptide's biophysical properties and selectivity. science.gov

The conserved gene structure, with a signal peptide and the progenitor sequence on separate exons, allows for the generation of diverse peptides that are all directed into the secretory pathway. nih.govscience.gov This modular design may have been an important evolutionary event for amphibians. nih.gov

Conformational Dynamics and Self-Assembly in Relation to Target Interaction

The interaction of this compound with target membranes is a dynamic process. The peptide undergoes a conformational change from a disordered state in solution to a stable α-helical structure upon binding to the membrane. science.govresearchgate.net This transition is driven by the favorable interactions between the peptide and the membrane environment. researchgate.net

Some dermaseptins have a tendency to self-assemble into higher-order structures. mdpi.comresearchgate.net This self-assembly can be influenced by factors such as peptide concentration, hydrophobicity, and charge distribution. mdpi.com While self-assembly can sometimes lead to a decrease in activity due to aggregation in solution, it may also play a role in the mechanism of membrane disruption, potentially through the formation of pores or by destabilizing the membrane in a "carpet-like" manner. mdpi.comnih.gov The regular pattern of positive and negative patches on the surface of some dermaseptins suggests a plausible mechanism for their aggregation. nih.gov The dynamic equilibrium between monomeric and oligomeric states at the membrane surface is likely a key aspect of their lytic activity. nih.gov

Mechanisms of Biological Action

Membrane-Targeting Mechanisms against Pathogenic Microorganisms

The antimicrobial efficacy of dermaseptins is largely attributed to their ability to compromise the integrity of microbial cell membranes. nih.gov This process is initiated by the peptide's physicochemical properties, which favor interaction with specific components of pathogen membranes.

Dermaseptin (B158304) peptides are typically cationic and can adopt an amphipathic α-helical structure, a conformation that is crucial for their biological activity. wikipedia.orgresearchgate.net This positive charge facilitates a preferential electrostatic interaction with the negatively charged components of microbial membranes. researchgate.netcore.ac.uk Bacterial cell membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin, which are less common on the outer leaflet of eukaryotic cell membranes. researchgate.netnih.gov

This selective binding is a key determinant of their specificity for microbial cells over host cells. core.ac.uk Studies using fluorescently labeled dermaseptin have demonstrated significantly stronger binding to vesicles composed of acidic (anionic) phospholipids compared to those made of zwitterionic phospholipids, which are more characteristic of mammalian cell membranes. nih.gov The interaction is driven by both electrostatic forces between the cationic peptide residues (like lysine) and the anionic lipid headgroups, and hydrophobic interactions between the non-polar face of the amphipathic helix and the lipid acyl chains of the membrane. wikipedia.orgcore.ac.uk This initial binding is the first step in a cascade that leads to membrane destabilization.

Following their binding to the microbial membrane surface, dermaseptins disrupt the bilayer's integrity, leading to increased permeability and eventual cell lysis. nih.govnih.gov Two primary models have been proposed to describe this process for amphipathic α-helical peptides: the "barrel-stave" model and the "carpet-like" model. researchgate.net

Barrel-Stave Model : In this model, peptide monomers first bind to the membrane surface. Once a threshold concentration is reached, they insert into the lipid bilayer, aggregating to form transmembrane pores or channels. mdpi.com The hydrophilic regions of the peptides face inward to form the aqueous channel, while the hydrophobic regions align with the lipid core of the membrane, resembling the staves of a barrel. This pore formation disrupts the cell's osmotic balance, leading to leakage of intracellular contents and cell death. mdpi.com

Carpet-like Model : This model proposes that the peptides accumulate on the surface of the lipid bilayer, forming a "carpet" that covers the membrane. researchgate.netcore.ac.uk This extensive binding disrupts the curvature and tension of the membrane. At a critical concentration, the peptides cause a detergent-like disruption, leading to the formation of transient holes or the complete disintegration of the membrane into micelle-like structures, without forming discrete, stable pores. core.ac.uk The carpet-like mechanism is considered more likely for several dermaseptins. researchgate.netcore.ac.uk

Regardless of the precise model, the outcome is a catastrophic loss of membrane barrier function, which is a primary mechanism of the antimicrobial action of dermaseptins. nih.govmdpi.com

The selectivity of dermaseptins for microbial cells over host cells is primarily attributed to differences in membrane lipid composition, not interactions with specific protein receptors. researchgate.netnih.gov The high density of anionic lipids in bacterial membranes provides a strong electrostatic attraction for the cationic peptides. researchgate.netcore.ac.uk In contrast, the outer membranes of mammalian cells are predominantly composed of zwitterionic phospholipids (like phosphatidylcholine and sphingomyelin) and contain cholesterol, which is known to stabilize the lipid bilayer and reduce peptide-induced disruption. researchgate.netdharma.org.pl

Experiments using synthetic dermaseptin analogues composed entirely of D-amino acids have shown that they retain the biological activity of their natural all-L-amino acid counterparts. researchgate.net Since a left-handed helix of D-amino acids would not fit into a chiral receptor designed for a right-handed L-peptide, this finding strongly suggests that the lytic activity is not mediated by specific receptor binding but rather by a physical disruption of the lipid bilayer. researchgate.net While some antimicrobial peptides can recognize specific membrane receptors, the primary mechanism for dermaseptins is direct, non-receptor-mediated membrane perturbation. nih.govnih.gov

Induction of Membrane Permeabilization and Lysis: Pore Formation and Carpet-like Models

Intracellular Mechanisms in Eukaryotic Cell Lines (e.g., Cancer Cells)

In addition to their antimicrobial properties, certain dermaseptins have demonstrated cytotoxic activity against eukaryotic cells, including cancer cell lines. nih.govnih.gov The mechanisms involved can be complex, featuring both membrane disruption and the activation of intracellular signaling pathways, often in a manner dependent on peptide concentration. nih.gov

The effect of dermaseptins on cancer cells is notably dependent on the peptide's concentration. nih.govresearchgate.net Studies on the novel peptide Dermaseptin-PS1, for example, have illustrated a dual mechanism of action against human glioblastoma cells. nih.govnih.gov

At higher concentrations (e.g., 10⁻⁵ M and above), Dermaseptin-PS1 causes significant disruption of the cancer cell membrane, leading to necrosis-like cell death. nih.govnih.gov This is evidenced by a marked increase in the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) and significant uptake of membrane-impermeant dyes. researchgate.net This high-concentration effect is analogous to the lytic mechanism observed in bacteria.

Conversely, at lower concentrations (e.g., 10⁻⁶ M), the same peptide does not compromise the integrity of the cell membrane. nih.govnih.gov At this sublethal concentration, the peptide can induce cell death through a more controlled, programmed process without causing widespread membrane damage. nih.govresearchgate.net

Table 1: Concentration-Dependent Effects of Dermaseptin-PS1 on U-251 MG Glioblastoma Cells
ConcentrationEffect on Cell Membrane IntegrityPrimary Mode of Cell DeathReference
≥ 10⁻⁵ MDisrupted (Membrane Lysis)Necrosis nih.govnih.gov
10⁻⁶ MIntact (No significant lysis)Apoptosis nih.govnih.gov
≤ 10⁻⁷ MIntactNo significant cell death nih.gov

At lower, non-lytic concentrations, dermaseptins can trigger apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This process involves a complex cascade of intracellular events. Apoptosis can generally proceed through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. thermofisher.comnumberanalytics.com

Research on Dermaseptin-PS1 indicates that it primarily activates the intrinsic pathway of apoptosis. nih.govnih.gov This pathway is initiated by intracellular stress and converges at the mitochondria. thermofisher.commdpi.com Treatment of glioblastoma cells with Dermaseptin-PS1 at 10⁻⁶ M leads to the release of cytochrome c from the mitochondria into the cytosol. researchgate.net This event is a critical step in the intrinsic pathway and is regulated by the Bcl-2 family of proteins. frontiersin.org The study observed changes in the expression of Bcl-2 family members, such as an increase in the pro-apoptotic protein Bak. researchgate.net

The released cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. researchgate.net Activated caspase-9 then proceeds to activate the executioner caspase, caspase-3. nih.gov The cleavage and activation of both caspase-9 and caspase-3 have been confirmed following treatment with Dermaseptin-PS1. nih.govresearchgate.net

In contrast, the extrinsic pathway , which is initiated by the binding of external ligands to death receptors like Fas on the cell surface, does not appear to be significantly involved in Dermaseptin-PS1-induced apoptosis. numberanalytics.com Studies have shown that the levels of key proteins in this pathway, such as Fas-associated protein with death domain (FADD) and caspase-8, remain largely unchanged after treatment. nih.gov

Table 2: Key Protein Markers in Dermaseptin-PS1-Induced Apoptosis (Intrinsic vs. Extrinsic Pathway)
PathwayProtein MarkerObserved Change upon TreatmentRoleReference
Intrinsic (Mitochondrial)Cytochrome cReleased from mitochondria to cytosolActivates Apaf-1 researchgate.net
Bak (Bcl-2 family)Increased expressionPromotes apoptosis researchgate.net
Cleaved Caspase-9Increased levelsInitiator caspase nih.govresearchgate.net
Cleaved Caspase-3Increased levelsExecutioner caspase nih.gov
Extrinsic (Death Receptor)FADDNo significant changeAdaptor protein nih.gov
Caspase-8No significant changeInitiator caspase nih.gov

Compound and Protein Reference Table

NameType
Apaf-1 (Apoptotic protease activating factor-1)Protein
BakProtein
Bcl-2Protein
Caspase-3Protein
Caspase-8Protein
Caspase-9Protein
CardiolipinLipid
CholesterolLipid
Cytochrome cProtein
Dermaseptin DRG1Peptide
Dermaseptin-PS1Peptide
FADD (Fas-associated protein with death domain)Protein
FasProtein
Lactate dehydrogenase (LDH)Protein
PhosphatidylcholineLipid
Phosphatidylglycerol (PG)Lipid
SphingomyelinLipid

Influence on Intracellular Ion Homeostasis and Signaling Pathways (e.g., Ca²⁺ activity)

A fundamental aspect of the biological action of dermaseptins, and by extension this compound, is the disruption of cellular membrane integrity, which leads to a profound dysregulation of intracellular ion homeostasis. tcdb.org The peptide's interaction with the cell membrane can lead to permeabilization, creating pores or channels that allow for the uncontrolled passage of ions across the membrane. mdpi.comtcdb.org This disrupts the vital electrochemical gradients that cells expend significant energy to maintain. dharma.org.pl

A critical consequence of this membrane disruption is the influx of extracellular calcium (Ca²⁺) into the cytosol. nih.gov Research on dermaseptin has demonstrated that exposure to the peptide leads to a significant increase in cytosolic Ca²⁺ activity. nih.govresearchgate.net Calcium is a ubiquitous and tightly regulated second messenger in numerous cellular signaling pathways. mdpi.comscience.gov The sudden and uncontrolled elevation of intracellular Ca²⁺ can trigger a cascade of downstream events, disrupting normal cellular processes and ultimately contributing to cell death. nih.govmdpi.com This influx is a key step that precedes and initiates further programmed cell death phenomena. nih.gov

Induction of Programmed Cell Death Phenomena (e.g., Eryptosis)

In addition to causing direct cell lysis through membrane permeabilization, this compound can induce a form of programmed cell death, particularly in erythrocytes, known as eryptosis. nih.gov Eryptosis is a suicidal death of red blood cells characterized by cell shrinkage, membrane blebbing, and the exposure of phosphatidylserine (B164497) on the outer leaflet of the cell membrane. nih.govnih.gov

The induction of eryptosis by dermaseptin is directly linked to its effect on intracellular Ca²⁺ homeostasis. The significant increase in cytosolic Ca²⁺, following exposure to the peptide, acts as a primary trigger for the eryptotic cascade. nih.govfrontiersin.org This elevated Ca²⁺ level activates Ca²⁺-sensitive scramblases, enzymes that disrupt the normal asymmetry of the plasma membrane, leading to the externalization of phosphatidylserine. frontiersin.org Furthermore, increased intracellular Ca²⁺ can lead to the formation of ceramide, another key signaling molecule that promotes eryptosis. nih.govmdpi.com

A study investigating the effects of dermaseptin on human erythrocytes revealed that a 48-hour exposure led to several key indicators of eryptosis. nih.gov The findings are summarized in the table below.

FindingObservationImplication for Eryptosis
Intracellular Ca²⁺ ([Ca²⁺]i) Significant increaseKey trigger for eryptotic pathway nih.govfrontiersin.org
Ceramide Abundance Significant increaseContributes to eryptosis signaling nih.govnih.gov
Cell Volume (Forward Scatter) Significant decreaseHallmark of eryptosis (cell shrinkage) nih.govnih.gov
Phosphatidylserine Exposure Significant increase in Annexin-V binding"Eat-me" signal for phagocytic removal nih.govnih.gov
This table summarizes the findings from a study on the effect of dermaseptin on human erythrocytes, demonstrating the induction of eryptosis. nih.gov

The study also noted that the effects were partially dependent on the presence of extracellular calcium, confirming that the influx of Ca²⁺ from the external environment is a crucial part of the peptide's mechanism. nih.gov By triggering eryptosis, this compound can ensure the removal of affected cells by the immune system, representing a more subtle mechanism of action than immediate necrotic lysis. nih.gov

Mechanisms of Selectivity between Microbial and Mammalian Cells

A crucial feature of this compound and other antimicrobial peptides is their ability to selectively target microbial cells over host mammalian cells. mdpi.commdpi.com This selectivity is not absolute but is significant enough to provide a therapeutic window. The discrimination is based on fundamental biophysical and biochemical differences between bacterial and mammalian cell membranes. frontiersin.orgacs.org

Several factors contribute to this selectivity:

Membrane Surface Charge: Bacterial membranes are generally more negatively charged than mammalian membranes. nih.govfrontiersin.org The outer membrane of Gram-negative bacteria contains lipopolysaccharides (LPS), and the cell wall of Gram-positive bacteria contains teichoic acids, both of which confer a net negative charge. frontiersin.org In contrast, mammalian cell membranes are typically composed of zwitterionic phospholipids (like phosphatidylcholine and sphingomyelin) in their outer leaflet, resulting in a less negative or even neutral surface charge. nih.govtcdb.org The cationic nature of this compound leads to a strong electrostatic attraction to the anionic bacterial surfaces, facilitating its accumulation and subsequent disruptive action. nih.govmdpi.com

Membrane Composition (Cholesterol): Mammalian cell membranes have a high concentration of cholesterol, which is largely absent in bacterial membranes. frontiersin.orgresearchgate.net Cholesterol has a stabilizing effect on the phospholipid bilayer, increasing its packing density and mechanical rigidity. frontiersin.orgacs.org This makes mammalian membranes less susceptible to disruption and pore formation by antimicrobial peptides. frontiersin.org The lack of cholesterol in bacterial membranes renders them more fluid and more easily perturbed by the insertion of the peptide. nih.gov

Transmembrane Potential: Bacterial cells maintain a significantly more negative transmembrane potential (inside negative) compared to mammalian cells. frontiersin.org This strong electrical gradient can further promote the translocation of the positively charged this compound across the bacterial membrane, enhancing its disruptive efficacy.

The combination of these factors ensures that this compound preferentially binds to and permeabilizes microbial membranes, while having a reduced effect on host cells at similar concentrations. mdpi.comdharma.org.pl

FeatureMicrobial Cell MembraneMammalian Cell MembraneRole in Selectivity
Outer Leaflet Phospholipids High concentration of anionic lipids (e.g., phosphatidylglycerol, cardiolipin) nih.govnih.govPrimarily zwitterionic lipids (e.g., phosphatidylcholine, sphingomyelin) tcdb.orgElectrostatic attraction of cationic this compound to negatively charged microbial surfaces. nih.gov
Surface Molecules Lipopolysaccharides (LPS) in Gram-negative; Teichoic acids in Gram-positive frontiersin.orgGlycoproteins, GlycolipidsContribute to the net negative charge of microbial surfaces. frontiersin.org
Sterol Content Generally absentHigh concentration of cholesterol frontiersin.orgCholesterol stabilizes the membrane, making it more resistant to peptide-induced disruption. frontiersin.orgacs.org
Transmembrane Potential High (more negative inside) frontiersin.orgLower (less negative inside) frontiersin.orgThe stronger potential in bacteria facilitates peptide interaction and insertion. frontiersin.org
This table outlines the key differences between microbial and mammalian cell membranes that contribute to the selective action of this compound.

Spectrum of Biological Activities: Mechanistic and in Vitro Studies

Comprehensive Antimicrobial Activity Profile

Dermaseptins, including Dermaseptin (B158304) DRG1, are a class of α-helical polycationic peptides known for their broad-spectrum antimicrobial effects. nih.govresearchgate.net These peptides are typically more attracted to the negatively charged membranes of bacteria and cancer cells, which contributes to their selective activity. nih.gov Their mechanism of action often involves the disruption of the lipid bilayer of target cell membranes. mdpi.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Dermaseptin DRG1, also known as Dermaseptin-B7, demonstrates in vitro activity against both Gram-positive and Gram-negative bacteria. dharma.org.pl Generally, dermaseptins are effective against a range of bacteria, including strains like Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govebi.ac.uk The antibacterial action is often attributed to their capacity to form pores or disrupt the bacterial plasma membrane. mdpi.com Some dermaseptins have shown more pronounced efficacy against Gram-negative bacteria. mdpi.com The minimal inhibitory concentrations (MICs) of dermaseptin derivatives against various bacteria can range significantly, showcasing their potential as potent antibacterial agents. nih.gov

Table 1: Antibacterial Activity of Dermaseptin Derivatives
Dermaseptin DerivativeGram-Positive Bacteria TestedGram-Negative Bacteria TestedReference
Dermaseptin-DI1S. aureus, E. faecalisP. aeruginosa, E. coli ebi.ac.uk
Dermaseptin-SS1General activityBroadly effective mdpi.com
Derivatives of DRS-S4, DRS-CA1, DRS-DU1, DRS-PHStaphylococcus aureus (including MRSA)Pseudomonas aeruginosa, E. coli nih.gov

Antifungal and Anti-Yeast Activities

Dermaseptins exhibit significant in vitro activity against various fungi and yeasts. nih.govmdpi.com Species such as Candida albicans and Aspergillus fumigatus have been shown to be susceptible to the cytotoxic effects of several dermaseptin members. nih.gov For instance, Dermaseptin-DI1 is active against the yeast Candida tropicalis with a reported MIC of 10 µM. ebi.ac.uk The antifungal mechanism of some dermaseptins involves triggering apoptosis in the fungal cells. nih.gov

Table 2: Antifungal and Anti-Yeast Activity of Dermaseptins
DermaseptinFungus/YeastObserved EffectReference
Dermaseptin-B1, -B2, -S1, -S3, -S4, -S5, -O1, -CA1, -DU1Candida albicansCytotoxicity nih.gov
Dermaseptin-B1, -B2, -S1Aspergillus fumigatusCytotoxicity (MICs from 3.1 µM to 30 µM) nih.gov
Dermaseptin-DI1Candida tropicalisMIC = 10 µM ebi.ac.uk
Dermaseptin-S1C. albicans (biofilm)Inhibition of biofilm formation at 100 µM nih.gov

Antiprotozoal Activities (e.g., against Leishmania amazonensis)

The antiprotozoal properties of dermaseptins have been documented against several parasites. nih.govmdpi.com Dermaseptin-DI1 has shown activity against Trypanosoma cruzi. ebi.ac.uk Furthermore, research has highlighted the leishmanicidal activity of dermaseptins. nih.gov Specifically, studies have investigated the interaction of Dermaseptin 01 with lipid extracts from Leishmania amazonensis, indicating that the peptide remains incorporated in the parasite's membrane, which is a key step in its antiparasitic action. nih.gov The treatment of Leishmania amazonensis infections in murine models has been a subject of research, underscoring the therapeutic potential of various compounds against this parasite. ajol.infofrontiersin.org

Antiviral Activities

Dermaseptins have demonstrated antiviral capabilities in vitro against a range of viruses. nih.gov For example, Dermaseptin S1 has shown activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net Another member, Dermaseptin 01, displayed an antiviral effect against Dengue virus type 2. researchgate.netunirioja.es The proposed mechanism for some dermaseptins involves interference early in the viral replication cycle. nih.gov

Table 3: Antiviral Activity of Dermaseptins
DermaseptinVirusCell LineObserved Effect/EC50Reference
Dermaseptin 01Dengue virus type 2C6/36EC50 of 15 µg/mL researchgate.netunirioja.es
Dermaseptin 01Dengue virus type 2LLCMK2EC50 of 60 µg/mL researchgate.netunirioja.es
Dermaseptin S1Herpes Simplex Virus type 1 (HSV-1)-Antiviral activity researchgate.net
Modified Dermaseptin-S4Herpes Simplex Virus 1 & 2 (including acyclovir-resistant strain)-Antiviral activity nih.gov
Dermaseptin-S4 and S9HIV-1-Inhibition of HIV attachment and transmission nih.gov

Activity against Multidrug-Resistant Microbial Strains

A significant aspect of dermaseptin research is their efficacy against multidrug-resistant (MDR) microorganisms. dharma.org.pl The emergence of MDR bacteria poses a major global health threat, and antimicrobial peptides like dermaseptins are being explored as potential solutions due to their low propensity for inducing resistance. mdpi.comresearchgate.net Derivatives of Dermaseptin-S4 have shown in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Furthermore, studies have demonstrated the antibacterial activity of dermaseptin derivatives against Acinetobacter baumannii, a notable opportunistic pathogen known for its multidrug resistance. nih.govnih.gov Analogs of dermaseptins have exhibited potent activity with MICs ranging from 3.125 to 12.5 μg/mL against this bacterium. nih.govnih.gov

Antiproliferative and Antitumor Activity Profile in Cell Culture Models

Beyond their antimicrobial effects, dermaseptins have demonstrated significant antiproliferative and antitumor activities in various cancer cell line models. nih.govmdpi.com This dual functionality makes them promising candidates for further investigation in cancer therapy. The anticancer mechanism is often linked to their ability to disrupt the membranes of cancer cells, which, like bacterial cells, tend to have a net negative charge. nih.gov

Dermaseptin-B2 has been reported to have significant antitumor activity on several human cell lines, including prostate cancer, while showing no effect on normal cells. nih.gov A novel peptide, Dermaseptin-PS1, isolated from Phyllomedusa sauvagei, has shown potent antiproliferative effects on human glioblastoma U-251 MG cells. nih.gov Interestingly, the mechanism of action of Dermaseptin-PS1 appears to be concentration-dependent; at lower concentrations (10⁻⁶ M), it induces apoptosis through a mitochondrial-related pathway, while at higher concentrations (10⁻⁵ M and above), it disrupts the cell membrane. nih.govresearchgate.net Similarly, Dermaseptin-SS1 and its analogues have shown significant antiproliferative activity against lung cancer cell lines. mdpi.comresearchgate.net

Table 4: Antiproliferative and Antitumor Activity of Dermaseptins
DermaseptinCancer Cell LineObserved EffectReference
Dermaseptin-B2Prostate cancer (PC3)Significant antiproliferative effect nih.gov
Dermaseptin-PS1Human glioblastoma (U-251 MG)Antiproliferative; induces apoptosis at low concentrations, membrane disruption at high concentrations nih.govresearchgate.net
Dermaseptin-SS1 and analoguesLung cancerSignificant antiproliferative activity mdpi.comresearchgate.net

Effects on Diverse Human Cancer Cell Lines (e.g., Glioblastoma, Lung Carcinoma, Rhabdomyosarcoma, Prostate Cancer)

Concentration-Dependent Differential Cytotoxicity

Information regarding the concentration-dependent differential cytotoxicity of this compound against cancerous versus non-cancerous cell lines is not specifically documented. For other members of the dermaseptin family, this is a critical area of investigation, as it helps to determine the therapeutic window and potential for selective targeting of tumor cells. The absence of such data for this compound underscores the need for further research to understand its cytotoxic profile.

Comparative Analysis with Other Dermaseptin Family Members

A direct comparative analysis of the anticancer activity of this compound with other well-studied dermaseptin family members is not presently available in published research. Such studies are crucial for understanding the structure-activity relationships within the dermaseptin family and for identifying the most potent and selective anticancer peptides for potential therapeutic development. The lack of comparative data for this compound makes it difficult to place its potential efficacy within the context of the broader dermaseptin family.

Advanced Research Methodologies for Dermaseptin Drg1 Investigation

Peptide Synthesis and Rational Design of Analogs

The foundation of investigating Dermaseptin (B158304) DRG1 and its therapeutic potential lies in the ability to chemically synthesize the peptide and its analogs. Solid-phase peptide synthesis (SPPS), particularly using fluorenylmethyloxycarbonyl (Fmoc) chemistry, is the standard method employed. mdpi.com This technique allows for the precise, residue-by-residue construction of the peptide chain on a solid resin support. mdpi.com

Rational design of analogs is a key strategy to enhance the antimicrobial properties and reduce the toxicity of the parent peptide. semanticscholar.org This process involves making specific amino acid substitutions to modulate characteristics such as hydrophobicity, net positive charge, and amphipathicity. semanticscholar.orgnih.gov For instance, structure-activity relationship studies have shown that the N-terminal helical domain of dermaseptins is crucial for their antimicrobial activity. semanticscholar.org Consequently, researchers have designed truncated analogs, such as a 19-mer derivative of a dermaseptin, which retain significant antimicrobial efficacy but exhibit markedly lower hemolytic activity. semanticscholar.org

Another approach involves creating analogs to investigate the impact of specific residues on the peptide's function. By substituting amino acids and observing the resultant changes in activity, researchers can map the functional domains of the peptide. nih.gov For example, a 16-mer analog of Dermaseptin S1 was found to have greater antibacterial activity than the native peptide. nih.gov The design of these analogs is often guided by computational tools and a deep understanding of the peptide's structure-activity relationships. semanticscholar.orgnih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Spectroscopic techniques are pivotal in determining the three-dimensional structure of Dermaseptin DRG1 and its analogs, particularly in different environments.

Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of peptides. eje.cznih.gov In aqueous solutions, many dermaseptins, including their analogs, typically exhibit a random coil conformation. nih.gov However, in a membrane-mimicking environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they undergo a conformational change to adopt a more structured, often α-helical, conformation. nih.govnbrc.ac.in CD spectroscopy provides valuable data on the percentage of α-helix, β-sheet, and random coil structures, offering insights into how the peptide interacts with and folds upon insertion into a lipid bilayer. nih.govnbrc.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed, atomic-level view of peptide structure and dynamics in solution. eje.czresearchgate.net Multidimensional NMR techniques can be used to determine the solution structure of peptides in membrane-mimetic environments, providing crucial information about the spatial arrangement of amino acid residues. eje.cznbrc.ac.in These studies have been instrumental in identifying key structural features, such as the turns and helical regions that are critical for the peptide's biological activity. eje.cz Solid-state NMR (ssNMR) can further provide structural information on peptides when they are in a fibrillar or membrane-bound state. nih.gov

TechniqueInformation ProvidedEnvironment
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil)Aqueous solution, membrane-mimetic environments (e.g., TFE, SDS micelles)
Nuclear Magnetic Resonance (NMR) High-resolution 3D structure and dynamicsSolution (membrane-mimetic), solid-state (fibrils, membrane-bound)

Biophysical Approaches for Membrane Interaction Studies (e.g., Surface Plasmon Resonance, Liposomal Models)

Understanding how this compound interacts with cell membranes is fundamental to deciphering its mechanism of action. Biophysical techniques provide quantitative data on these interactions.

Liposomal models are frequently used in conjunction with other techniques to study peptide-membrane interactions. affiniteinstruments.com Liposomes are artificially prepared vesicles made of a lipid bilayer and can be formulated with different lipid compositions to mimic various cell types (e.g., bacterial vs. mammalian membranes). affiniteinstruments.com These models are used in assays to assess membrane permeabilization, such as leakage assays where the release of an encapsulated fluorescent dye is monitored upon peptide addition.

Advanced Microscopy Techniques for Cellular and Morphological Analysis (e.g., Atomic Force Microscopy, Confocal Laser Scanning Microscopy, Electron Microscopy)

Advanced microscopy techniques provide direct visual evidence of the effects of this compound on cell morphology and membrane integrity.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of cells and lipid bilayers at the nanometer scale. attocube.com AFM can be used to observe the changes in membrane topography induced by the peptide, such as the formation of pores, channels, or other disruptions. It can operate in liquid environments, allowing for the real-time observation of peptide-induced damage to live cells or model membranes. nih.gov

Confocal Laser Scanning Microscopy (CLSM) is a fluorescence-based imaging technique that allows for the three-dimensional reconstruction of cells. uol.denih.gov By using fluorescently labeled peptides or dyes that indicate membrane potential or integrity (like propidium (B1200493) iodide), CLSM can be used to visualize the localization of the peptide within the cell and to assess membrane permeabilization. researchgate.net It is a valuable tool for observing the cellular consequences of peptide treatment in real-time. nih.gov

Molecular Modeling and Computational Simulations of Peptide-Membrane Interactions

Computational approaches are increasingly used to complement experimental data and provide a deeper understanding of the molecular-level interactions between this compound and cell membranes. polimi.itvscht.cz

Molecular dynamics (MD) simulations can model the behavior of the peptide and the lipid bilayer over time, providing insights into the initial binding events, the process of membrane insertion, and the formation of pores or other disruptive structures. vscht.czqst.go.jp These simulations can help to predict the preferred orientation of the peptide in the membrane and to identify the key amino acid residues involved in the interaction. irbbarcelona.org

Molecular modeling techniques, such as homology modeling and protein-protein docking, can be used to predict the three-dimensional structure of the peptide and to model its interaction with other molecules, including membrane receptors. scifiniti.com These computational tools are invaluable for guiding the rational design of new peptide analogs with improved properties. polimi.it

Genomic and Proteomic Techniques for Discovery and Characterization

Genomic and proteomic approaches are essential for the initial discovery of novel dermaseptins and for understanding their broader biological context.

Genomic techniques , such as 'shotgun' cloning of cDNA libraries from frog skin secretions, are used to identify the precursor proteins that contain the dermaseptin sequence. mdpi.comnih.gov This approach allows for the discovery of novel peptides and provides information about their biosynthesis. nih.gov The integration of genomic and proteomic data, known as proteogenomics, can provide a comprehensive view of the cellular components and signaling pathways affected by the peptide. nih.govfrontiersin.orgnih.gov

Proteomic techniques , primarily based on mass spectrometry, are used to identify and characterize the peptides present in crude biological samples. wjgnet.commdpi.com These methods can determine the precise molecular weight of the peptide, confirming its sequence and identifying any post-translational modifications. mdpi.com Expression proteomics can be used to compare the protein profiles of cells before and after treatment with this compound, revealing changes in protein expression that may be part of the cellular response to the peptide. wjgnet.com

ApproachApplication in this compound Research
Genomics Discovery of novel dermaseptin-encoding genes from cDNA libraries. nih.gov
Proteomics Identification and sequencing of dermaseptin peptides from natural sources; analysis of cellular protein expression changes upon peptide treatment. mdpi.comwjgnet.com
Proteogenomics Integrating genomic and proteomic data to understand the biological context and mechanism of action. frontiersin.orgnih.gov

In Vitro Cellular Assays for Activity and Mechanism Assessment (e.g., MTT, Annexin V/PI staining, TUNEL assay, LDH release)

A variety of in vitro cellular assays are employed to quantify the biological activity of this compound and to elucidate its mechanism of cell killing. nih.gov

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is commonly used to determine the cytotoxic concentration of the peptide against various cell lines.

Annexin V/Propidium Iodide (PI) staining is a flow cytometry-based assay used to distinguish between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. nih.gov

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is another method to detect apoptosis by identifying DNA fragmentation. The TUNEL assay labels the free 3'-OH ends of DNA fragments, which are abundant in apoptotic cells. nih.gov

Lactate (B86563) Dehydrogenase (LDH) release assay is used to quantify membrane damage or cytotoxicity. LDH is a cytosolic enzyme that is released into the surrounding medium when the plasma membrane is compromised. Measuring the amount of LDH in the culture supernatant provides a direct measure of cell lysis. nih.govscience.gov

AssayPrincipleInformation Obtained
MTT Assay Measures metabolic activityCell viability and cytotoxicity
Annexin V/PI Staining Detects phosphatidylserine externalization and membrane permeabilityDistinguishes between viable, apoptotic, and necrotic cells nih.gov
TUNEL Assay Labels fragmented DNADetects apoptotic cells nih.gov
LDH Release Assay Measures release of cytosolic lactate dehydrogenaseQuantifies membrane damage and cell lysis nih.gov

Future Research Directions and Translational Perspectives in Biomedical Science

In-depth Elucidation of Unresolved Molecular Mechanisms of Action

While it is understood that dermaseptins, in general, exert their antimicrobial effects by interacting with and disrupting microbial cell membranes, the precise molecular mechanisms of Dermaseptin (B158304) DRG1 are not fully elucidated. mdpi.comembrapa.br The prevailing models for dermaseptin action include the "barrel-stave" and "carpet" mechanisms, both of which lead to membrane permeabilization and cell lysis. mdpi.comnih.gov However, the specific interactions of Dermaseptin DRG1 with lipid bilayers, the potential role of intracellular targets, and the nuances of its mechanism against different pathogens remain areas for intensive investigation.

Future research should focus on high-resolution structural studies of this compound in complex with microbial membrane mimics to visualize the process of membrane disruption. Advanced microscopic techniques, such as atomic force microscopy (AFM), have already shown promise in revealing morphological changes on the surface of bacteria treated with dermaseptin derivatives. mdpi.com Further application of such techniques to this compound will be crucial. Additionally, identifying any intracellular targets and understanding how the peptide might modulate host immune responses will provide a more complete picture of its bioactivity. nih.govnih.gov

Strategic Peptide Engineering for Enhanced Specificity and Potency

The native sequence of this compound provides a scaffold for strategic peptide engineering aimed at enhancing its therapeutic properties. The goal is to increase its specificity for microbial or cancer cells while minimizing toxicity to mammalian cells. nih.govmdpi.com Key parameters for modification include cationicity and amphipathicity, which are known to be critical for the activity of antimicrobial peptides. embrapa.br

Research has shown that increasing the net positive charge of dermaseptin analogues, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008), can lead to a significant increase in antimicrobial potency. nih.gov Similarly, optimizing the amphipathic nature of the peptide's helical structure can improve its ability to interact with and disrupt target membranes. Future engineering efforts could involve creating derivatives of this compound with altered amino acid sequences to fine-tune these properties. The development of such analogues will require extensive screening to identify variants with the most favorable activity and selectivity profiles.

Exploration of Synergy with Conventional Antimicrobials and Anticancer Agents

A promising avenue for the clinical translation of this compound is its use in combination with conventional therapeutic agents. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, can enhance efficacy, reduce required dosages, and potentially overcome drug resistance. mdpi.com

Studies on other dermaseptins have demonstrated synergistic effects with conventional antibiotics against various bacterial strains. dharma.org.plsci-hub.se For instance, the combination of a dermaseptin with a traditional antibiotic could lead to a 100-fold increase in potency. dharma.org.pl Similarly, in cancer therapy, combining this compound with established chemotherapeutic drugs could enhance cytotoxicity against tumor cells. mdpi.com Future research should systematically investigate the synergistic potential of this compound with a wide range of antimicrobials and anticancer agents against clinically relevant pathogens and cancer cell lines.

Development of Novel Peptide-Based Research Tools and Probes

The inherent ability of this compound to specifically interact with certain biological membranes can be harnessed to develop novel research tools and probes. By conjugating fluorescent molecules or other reporter groups to the peptide, it is possible to create probes for imaging and studying microbial and cancer cells. rsc.org

These peptide-based probes could be used to investigate the architecture and dynamics of cell membranes, to track the internalization of the peptide, and to identify its subcellular localization. Such tools would be invaluable for elucidating the mechanisms of action of this compound and other membrane-active peptides. Furthermore, these probes could find applications in diagnostic assays for detecting microbial infections or for labeling cancer cells for research purposes.

Integration with Nanobiotechnology for Controlled Delivery Systems in Research Models

Nanobiotechnology offers innovative solutions to overcome challenges associated with the delivery of peptide-based therapeutics, such as instability and off-target effects. frontiersin.orgnih.gov Encapsulating this compound within nanocarriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can protect the peptide from degradation, improve its bioavailability, and enable targeted delivery to specific sites in research models. nih.govamericanpharmaceuticalreview.com

For instance, chitosan (B1678972) nanoparticles have been shown to effectively entrap a dermaseptin peptide, leading to slightly enhanced activity against HeLa cells in vitro. nih.gov Another proposed novel drug delivery system utilizes the affinity of a dermaseptin analogue for human erythrocytes, allowing for transport in the bloodstream and subsequent transfer to microbial targets. wikipedia.org Future research should focus on designing and optimizing various nano-delivery systems for this compound. frontiersin.org This includes characterizing the loading efficiency, release kinetics, and stability of these formulations, as well as evaluating their efficacy and biodistribution in animal models of infection and cancer.

Broadening the Scope of Biological Targets beyond Current Knowledge

While the primary focus of dermaseptin research has been on their antimicrobial and anticancer properties, there is potential for these peptides to interact with a broader range of biological targets. nih.govnih.gov Some dermaseptins have been shown to possess antiviral and immunomodulatory activities. nih.govnih.gov For example, Dermaseptin S1 can stimulate the microbicidal activities of neutrophils, and Dermaseptin S4 has been observed to bind to lipopolysaccharides, which could suppress inflammatory responses. nih.govnih.gov

Future investigations should explore the potential of this compound to modulate various physiological and pathological processes. This could include screening for activity against a wider range of viruses, investigating its effects on different immune cell types, and exploring its potential to interact with receptors or signaling pathways involved in other diseases. Uncovering novel biological targets for this compound could open up entirely new avenues for its therapeutic application.

Compound Names Mentioned

Compound Name
This compound
Dermaseptin S1
Dermaseptin S4
Chitosan
Lipopolysaccharides

Research Findings on Dermaseptin Derivatives

Dermaseptin DerivativeResearch FindingReference
K4S4(1-16)Caused morphological changes on the surface of treated Acinetobacter baumannii. mdpi.com
Dermaseptin B2Indicated as a target molecule for signaling pathways that could inhibit cancer progression.
DPT9Showed broad-spectrum antimicrobial activity with low hemolytic activity. nih.gov
Dermaseptin-PHExhibited broad-spectrum antimicrobial and anticancer activities. nih.gov
Dermaseptin-PS1Induced apoptosis in human glioblastoma cells through a mitochondrial-related signal pathway at low concentrations. nih.gov
Dermaseptin-SS1Broadly effective against Gram-negative bacteria with low haemolytic activity. mdpi.com

Q & A

Q. What is the structural basis of DRG1's role in ribosome assembly, and how does its unfoldase activity differ from disassemblase mechanisms?

DRG1 functions as a hexameric AAA+ ATPase, with cryo-EM structures revealing conformational changes dependent on nucleotide states (ADP vs. ATP). Unlike disassemblases, DRG1 acts as an unfoldase, remodeling ribosomal RNA/protein complexes during large ribosomal subunit maturation. Structural studies show that ATP binding induces a spiral conformation, enabling mechanical force generation for substrate unfolding . Methodologically, cryo-EM (e.g., 3.5–4.0 Å resolution) and mutagenesis (e.g., Walker B motif mutations) are critical for elucidating these mechanisms.

Q. How do DRG1-specific inhibitors modulate its GTPase activity, and what experimental assays validate their efficacy?

DRG1 inhibitors (e.g., small molecules targeting the GTP-binding pocket) disrupt GTP hydrolysis, a key step in DRG1’s GTPase cycle. Methods include:

  • GTPase activity assays : Measure inorganic phosphate release using malachite green or radioactive γ-32P-GTP.
  • Surface plasmon resonance (SPR) : Quantify inhibitor binding affinity (KD values).
  • Cellular assays : Monitor ribosomal RNA processing defects via northern blotting or RNA-seq in inhibitor-treated cells .

Q. What are the validated interaction partners of DRG1, and how are these interactions studied experimentally?

Key partners include DFRP1 (a regulatory protein stabilizing DRG1) and LEREPO4 (enhances GTP hydrolysis). Experimental approaches:

  • Co-Immunoprecipitation (Co-IP) : Use DRG1-specific antibodies (e.g., 13190-1-AP) in cytoplasmic lysates .
  • Fluorescence colocalization : Confocal microscopy confirms cytoplasmic co-localization of DRG1-DFRP1, excluding organelles like ER/Golgi .
  • Thermal shift assays : Demonstrate DFRP1’s role in stabilizing DRG1’s structure .

Advanced Research Questions

Q. How do contradictory findings about DRG1’s role in cancer (oncogenic vs. tumor-suppressive) inform experimental design?

DRG1 is upregulated in lung adenocarcinoma (Oncomine data) but may act as a tumor suppressor in other contexts. To address contradictions:

  • Tissue-specific knockdown : Use CRISPR/Cas9 or siRNA in cell lines (e.g., A549 vs. HEK293).
  • Pathway analysis : Profile downstream targets (e.g., PI3K/AKT, NOTCH) via RNA-seq and phosphoproteomics.
  • In vivo models : Generate conditional DRG1 knockout mice to study tissue-specific effects .

Q. What methodological challenges arise when studying DRG1’s GTPase cycle, and how can they be resolved?

Challenges include:

  • Low intrinsic GTPase activity : Use LEREPO4 or DFRP1 to enhance activity in vitro .
  • Conformational heterogeneity : Employ time-resolved cryo-EM to capture intermediate states .
  • Cellular context dependency : Combine recombinant DRG1 (e.g., GST-tagged, AA 1-367) with cytoplasmic extracts for reconstitution assays .

Q. How can researchers reconcile discrepancies in DRG1’s reported mechanisms (e.g., unfoldase vs. ribosome disassembly)?

  • Substrate specificity : Compare DRG1’s activity on ribosomal 28S RNA vs. synthetic substrates (e.g., GFP-ssrA tagged proteins).
  • Single-molecule assays : Use optical tweezers to measure mechanical unfolding forces .
  • Cross-validation : Reproduce findings in orthogonal systems (e.g., yeast DRG1 homologs) .

Methodological Recommendations

  • Structural Studies : Prioritize cryo-EM with nucleotide analogs (e.g., AMP-PNP) to trap intermediate states .
  • Inhibitor Screening : Use FRET-based GTPase assays for high-throughput screening .
  • In Vivo Validation : Employ xenograft models with DRG1-overexpressing cancer cells to assess metastasis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.